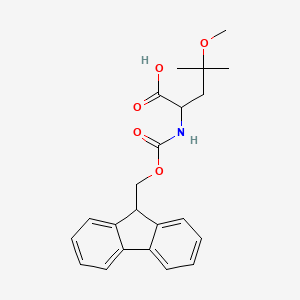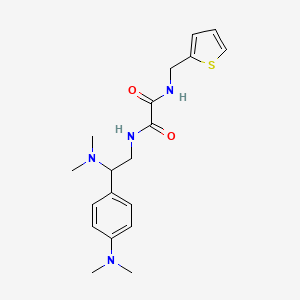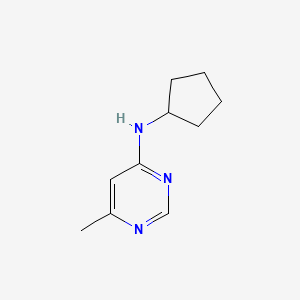
Pyridin-3-ylmethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridin-3-ylmethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate, commonly known as PFP, is a chemical compound that has been the subject of extensive scientific research. PFP is a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Furan derivatives, such as Pyridin-3-ylmethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate, are utilized as building blocks in the synthesis of carbo- and heterocyclic compounds. These derivatives are instrumental in the formation of annelated heterocyclic systems, offering a pathway to create compounds with potential biological activities. For instance, pyrrolo[1,2-a][1,4]diazepine derivatives, synthesized from furan compounds, exhibit a wide range of biological activities including anxiolytic, sedative, antiepileptic, analgesic, antibacterial, and antifungal properties, highlighting their significance in medicinal chemistry (Stroganova et al., 2009).
Catalytic Transformations
The catalytic methylation of pyridines, including derivatives related to this compound, has been explored to introduce methyl groups onto the aromatic ring. This process is significant for modifying the electronic and steric properties of heterocyclic compounds, potentially leading to new drugs or materials with enhanced properties. By exploiting the reactivity between aromatic and non-aromatic states, this method offers a novel approach to functionalize pyridines, which are core structures in many pharmaceuticals (Grozavu et al., 2020).
Antimicrobial Activity
The synthesis and characterization of furan ring-containing organic ligands and their transition metal complexes have been investigated for their antimicrobial properties. These studies have shown that such compounds exhibit varying degrees of inhibition against different types of bacteria, including both gram-positive and gram-negative strains. The findings from these studies contribute to the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Patel, 2020).
Photocatalytic Degradation
Pyridine derivatives, closely related to this compound, have been studied for their degradation under photocatalytic conditions using TiO2. These studies are crucial for environmental applications, particularly in the detoxification of water from hazardous chemicals. The photocatalytic degradation pathways offer insights into removing toxic compounds efficiently, contributing to cleaner water resources (Maillard-Dupuy et al., 1994).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with cytochrome p450 2a6 in humans . Cytochrome P450 2A6 is an enzyme involved in the metabolism of several pharmaceuticals, carcinogens, and even environmental pollutants .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme, potentially altering its function or activity .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Eigenschaften
IUPAC Name |
pyridin-3-ylmethyl N-[[5-(furan-3-yl)pyridin-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-17(23-11-13-2-1-4-18-7-13)20-9-14-6-16(10-19-8-14)15-3-5-22-12-15/h1-8,10,12H,9,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHZRDHCRMQBHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-ethoxyphenyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2511373.png)

![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2511376.png)
![(2Z)-2-Cyano-3-{2'-methoxy-[1,1'-biphenyl]-4-YL}prop-2-enamide](/img/structure/B2511379.png)



![8-(4-methoxyphenyl)-N-(3-morpholinopropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2511387.png)
![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methoxyphenyl)thio)ethanone](/img/structure/B2511388.png)

![1-{[(4-Nitrobenzoyl)oxy]imino}cyclododecane](/img/structure/B2511392.png)
![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2511393.png)
![2-[4-(3-Methylpiperidin-1-yl)-1-oxophthalazin-2-yl]-N-(3-propan-2-ylphenyl)acetamide](/img/structure/B2511394.png)
